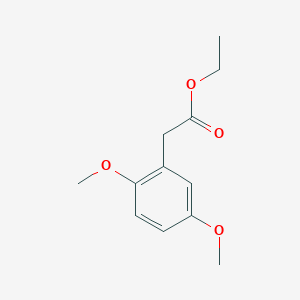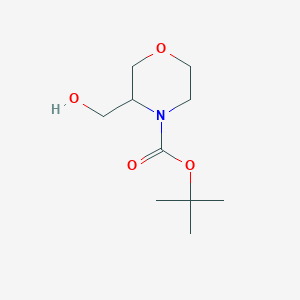
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
Übersicht
Beschreibung
“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
This compound is a colorless oily substance at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Application : Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis . They are used to protect diols in the organic synthesis of drugs and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Methods : The synthesis of these compounds usually involves nucleophilic and amidation reactions .
- Results : The use of these compounds has led to a wide range of applications in pharmacy and biology .
-
Drug Delivery
- Application : Boronic acid compounds are used as enzyme inhibitors or specific ligand drugs . They are used in the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
- Methods : Drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : These compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
-
Chemical Stability Estimation
- Application : The HOMO and LUMO energies and their orbital energy gap of certain compounds can be calculated for estimating their chemical stability .
- Methods : The method B3LYP/6-311G (2d, p) is used to calculate these energies .
- Results : The calculation of these energies provides an estimate of the chemical stability of the compounds .
-
Chemical Intermediate
- Application : This compound can be used as a chemical intermediate in the preparation of other compounds .
- Methods : The specific methods of application would depend on the target compound being synthesized .
- Results : The use of this compound as an intermediate can lead to the synthesis of a wide range of other compounds .
-
Preparation of Conjugated Copolymers
- Application : Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .
- Methods : The specific methods of application would depend on the type of conjugated copolymer being synthesized .
- Results : The use of these compounds can lead to the synthesis of a variety of conjugated copolymers .
-
Pharmaceutical and Chemical Industry
- Application : Similar compounds are often used in the pharmaceutical and chemical industries .
- Methods : These compounds can be used in various ways, such as in the preparation of drugs or chemical intermediates .
- Results : The use of these compounds can lead to the production of a variety of pharmaceuticals and chemicals .
-
Reagent in Borylation Reactions
- Application : Similar compounds have been used as reagents in borylation reactions .
- Methods : The specific methods of application would depend on the type of borylation reaction being carried out .
- Results : The use of these compounds can lead to the synthesis of a variety of boron-containing compounds .
-
Preparation of Fluorenylborolane
- Application : Similar compounds have been used in the synthesis of intermediates for generating fluorenylborolane .
- Methods : The specific methods of application would depend on the type of fluorenylborolane being synthesized .
- Results : The use of these compounds can lead to the synthesis of a variety of fluorenylborolane .
-
Pharmaceutical and Chemical Intermediate
- Application : Similar compounds are often used in the pharmaceutical and chemical industries as intermediates .
- Methods : These compounds can be used in various ways, such as in the preparation of drugs or chemical intermediates .
- Results : The use of these compounds can lead to the production of a variety of pharmaceuticals and chemicals .
Eigenschaften
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-11(17)18-10-12-7-6-8-13(9-12)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUHPTQLRDLBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408406 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate | |
CAS RN |
562098-07-1 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



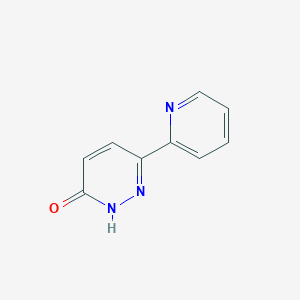
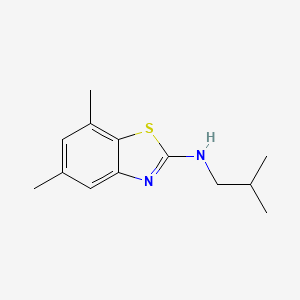
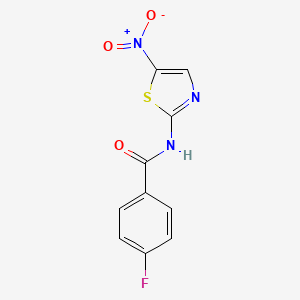
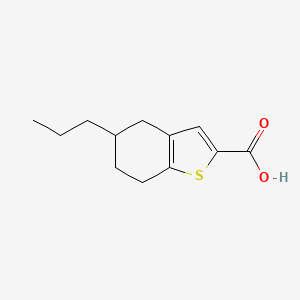
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)

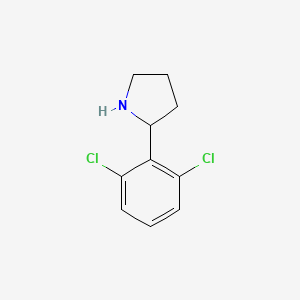
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
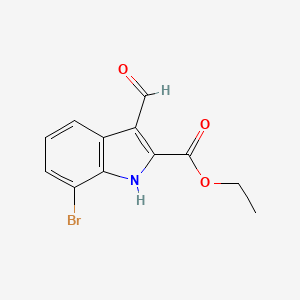
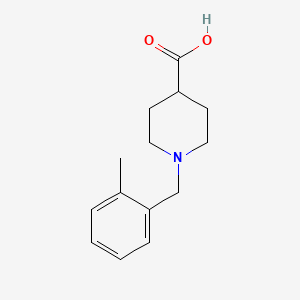
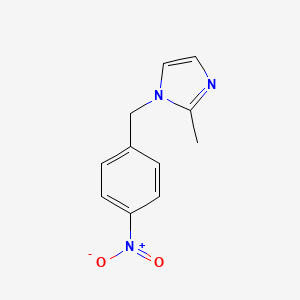
![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
